Benzoyl-L-aspartic acid alpha-methyl ester
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Overview
Description
Benzoyl-L-aspartic acid alpha-methyl ester is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . It is a derivative of L-aspartic acid, where the alpha-carboxyl group is esterified with a methyl group and the amino group is benzoylated. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-L-aspartic acid alpha-methyl ester can be synthesized through several methods. One common synthetic route involves the esterification of L-aspartic acid with methanol in the presence of a strong acid catalyst, followed by benzoylation of the amino group using benzoyl chloride . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification and benzoylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-aspartic acid alpha-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoyl-L-aspartic acid alpha-methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoyl-L-aspartic acid alpha-methyl ester involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active L-aspartic acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid beta-benzyl ester: Another ester derivative of L-aspartic acid, used in peptide synthesis.
L-Aspartic acid alpha-methyl ester: Similar to Benzoyl-L-aspartic acid alpha-methyl ester but without the benzoyl group.
Uniqueness
This compound is unique due to the presence of both the benzoyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-benzamido-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIURWOJPUEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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